molecular formula C12H16N4O3S B2524776 Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate CAS No. 922128-57-2

Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate

Cat. No. B2524776
M. Wt: 296.35
InChI Key: QENDMPIOGZWNTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate" is a derivative of the [1,2,4]triazolo[4,3-a]pyrimidine class. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been achieved through various methods. For instance, the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one was performed using a condensation reaction in supercritical carbon dioxide, which is an innovative solvent-free approach . Similarly, other derivatives have been synthesized through condensation reactions, as seen in the synthesis of a novel pyrimidine derivative . These methods could potentially be adapted for the synthesis of "Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate".

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been characterized using techniques such as X-ray single crystal diffraction, NMR, and IR spectroscopy . Density Functional Theory (DFT) calculations, including optimized structure analysis and Hirshfeld surface analysis, have been employed to understand the geometrical parameters and to compare them with experimental data . These analyses provide a foundation for understanding the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been explored in the context of synthesizing various fused-ring systems and heterocyclic compounds . These studies demonstrate the versatility of the triazolopyrimidine core in chemical reactions, which could be informative for predicting the reactivity of "Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate".

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, such as their spectroscopic characteristics and antibacterial activity, have been evaluated . Theoretical calculations have also been used to predict properties like Non-Linear Optical (NLO) behavior and Molecular Electrostatic Potential (MEP) . These studies provide insights into the potential properties of the compound , including its possible applications in medicinal chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

The compound and its analogs have been synthesized through various chemical reactions, illustrating the versatility and reactivity of these molecules. For instance, the cyclization of isothiosemicarbazones has been demonstrated as a novel route to produce 2-amino[1,2,4]triazolo[1,5-a]pyrimidine derivatives, showcasing the compound's relevance in synthesizing heterocyclic compounds (Yamazaki, C., Miyamoto, Y., & Sakima, H., 1994). Similarly, studies on the synthetic utility of heteroaromatic azido compounds have led to the preparation of triazolo[1,5-a]thieno[3,2-d]pyrimidines, further highlighting the chemical diversity achievable with these frameworks (Westerlund, C., 1980).

Molecular Docking and Theoretical Studies

Research involving molecular docking and Density Functional Theory (DFT) calculations has provided insights into the interactions and potential biological applications of these compounds. For example, ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate has been analyzed for its binding energy and potential as a cancer treatment inhibitor, indicating the significance of these compounds in drug discovery and development (Sert, Y. et al., 2020).

Antimicrobial and Insecticidal Activities

Several studies have been conducted to assess the biological activities of these compounds, including their antimicrobial and insecticidal properties. For instance, new heterocycles incorporating a thiadiazole moiety have shown promise as insecticidal agents against the cotton leafworm, illustrating the potential application of these compounds in agricultural pest control (Fadda, A. et al., 2017). Additionally, thiazolopyrimidines have been synthesized and evaluated for their antimicrobial activity, demonstrating the compounds' relevance in addressing microbial resistance (Said, M. et al., 2004).

Tuberculostatic Activity

Compounds derived from Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate have been explored for their potential in treating tuberculosis. The synthesis of structural analogs and their evaluation for tuberculostatic activity highlight the importance of these molecules in medicinal chemistry and the search for new therapeutic agents (Titova, Y. et al., 2019).

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its potential antimicrobial activities, given the activities observed in similar compounds .

properties

IUPAC Name

methyl 2-[(5-ethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S/c1-4-7-6-9(17)13-11-14-15-12(16(7)11)20-8(5-2)10(18)19-3/h6,8H,4-5H2,1-3H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENDMPIOGZWNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC2=NN=C(N12)SC(CC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.